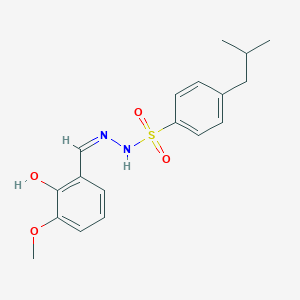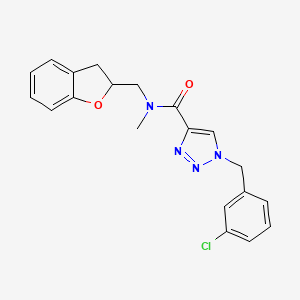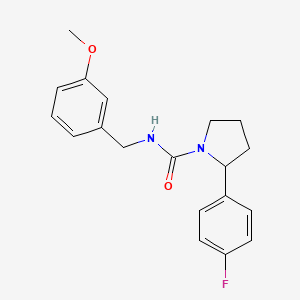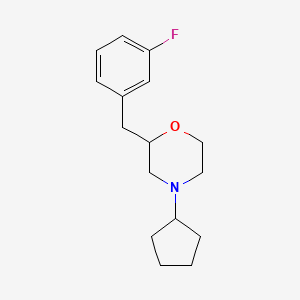![molecular formula C18H27ClN2O3 B6033979 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B6033979.png)
2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, a morpholine ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide typically involves multiple steps. One common method starts with the preparation of the chloro-substituted phenoxy intermediate. This intermediate is then reacted with a suitable amine, such as 3-(morpholin-4-yl)propylamine, under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxylamine). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the chloro group .
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
- 3-Methoxy-4-(morpholin-4-yl)aniline
- (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
Uniqueness
Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(morpholin-4-yl)propyl]propanamide is unique due to its specific structural features, such as the combination of a chloro-substituted phenoxy group and a morpholine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(3-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O3/c1-14-13-15(5-6-16(14)19)24-18(2,3)17(22)20-7-4-8-21-9-11-23-12-10-21/h5-6,13H,4,7-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIBMBAIHYWDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-1-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}-1-butanol](/img/structure/B6033899.png)

![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6033912.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B6033925.png)
![3-hydroxy-3-[(4-isopropyl-1-piperidinyl)methyl]-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6033939.png)
![5-benzyl-6-hydroxy-3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B6033944.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazol-4-yl]-(3-methoxypiperidin-1-yl)methanone](/img/structure/B6033969.png)

![N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-[(4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B6033984.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6033988.png)
![2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033995.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)

